FXa substrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Factor Xa (FXa) is a serine protease central to the coagulation cascade, responsible for converting prothrombin to thrombin. FXa substrates are critical tools for studying anticoagulant therapies and diagnosing coagulation disorders. These substrates are typically chromogenic or fluorogenic peptides designed to mimic natural cleavage sites, releasing detectable signals (e.g., p-nitroaniline or fluorophores) upon hydrolysis . Commonly used substrates include S-2765 (chromogenic) and fluorogenic peptides like Fluophen Xa and CS-11(65) .

Natural FXa inhibitors, such as compounds derived from traditional Chinese herbs (e.g., peach kernel, Prunus persica), have also been identified. For example, peach kernel extracts inhibit FXa by 60.27% via compounds like 9-octadecenoic acid-2',3'-dihydroxypropyl ester (IC50: 265.80 µM) and amygdalin (IC50: 220.12 µM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of FXa substrate typically involves the synthesis of a peptide sequence that mimics the natural substrate of Factor Xa. This peptide is then coupled with a chromophore or fluorophore to allow for easy detection. The synthesis process involves standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale peptide synthesis using automated synthesizers. The synthesized peptides are then purified and coupled with the appropriate chromophore or fluorophore. The final product is subjected to rigorous quality control measures to ensure its purity and activity.

Chemical Reactions Analysis

Types of Reactions: FXa substrate undergoes hydrolysis when acted upon by Factor Xa. The enzyme cleaves the peptide bond within the substrate, releasing the chromophore or fluorophore, which can then be quantified.

Common Reagents and Conditions: The hydrolysis reaction typically occurs in a buffered solution at physiological pH (around 7.4). Common reagents include the FXa enzyme, the this compound, and a buffer solution. The reaction is often carried out at 37°C to mimic physiological conditions.

Major Products: The major product of the hydrolysis reaction is the cleaved peptide fragment and the released chromophore or fluorophore. The intensity of the chromophore or fluorophore signal is directly proportional to the activity of Factor Xa.

Scientific Research Applications

Antithrombotic Drug Development

FXa substrates are pivotal in the development of antithrombotic agents. The ability to selectively inhibit FXa can mitigate thrombus formation while minimizing bleeding risks. Recent studies have highlighted the substrate specificity of FXa, which is essential for designing effective inhibitors.

Case Study: Substrate Specificity Analysis

Research has demonstrated that FXa recognizes specific peptide sequences, which has implications for drug design. For instance, phage display experiments identified that FXa can cleave peptides with sequences like IEGR and IDGR, which are critical for developing selective inhibitors . This specificity is leveraged to create drugs that target FXa without affecting other proteases in the coagulation pathway.

Diagnostic Applications

FXa substrates are utilized in diagnostic assays to monitor anticoagulant therapy and assess coagulation disorders. The development of fluorogenic and chromogenic substrates allows for sensitive detection of FXa activity in biological samples.

Example: Fluorogenic Assays

A study developed a fluorogenic anti-FXa assay using a substrate that releases a fluorescent signal upon cleavage by FXa. This method provides a rapid and quantitative measure of FXa activity, facilitating the monitoring of patients on anticoagulants . Such assays are invaluable in clinical settings for adjusting dosages and ensuring therapeutic efficacy.

Enzyme Kinetics and Molecular Interactions

Understanding the kinetics of FXa with its substrates is essential for both basic research and therapeutic applications. Studies have characterized the catalytic efficiency of various FXa substrates, providing insights into enzyme-substrate interactions.

Data Table: Kinetic Parameters of FXa Substrates

| Substrate | kcat (s−1) | Km (µM) | kcat/Km (M−1s−1) |

|---|---|---|---|

| S2765 | 0.45 | 0.0015 | 300,000 |

| SMXI19 | 0.12 | 0.0005 | 240,000 |

This table summarizes kinetic parameters for selected substrates, indicating their efficiency in catalysis by FXa .

Research on Variants and Modifications

Engineered variants of FXa have been developed to study substrate binding and inhibition mechanisms further. These studies explore how modifications to the FXa structure affect its interaction with substrates.

Case Study: Engineered FXa Variants

Research on engineered FXa variants revealed alterations in substrate specificity and catalytic efficiency. For example, variants with specific insertions exhibited reduced activity towards certain substrates while maintaining procoagulant functions . Such findings are crucial for understanding how structural changes can influence therapeutic outcomes.

Mechanism of Action

The FXa substrate works by mimicking the natural substrate of Factor Xa. When Factor Xa interacts with the substrate, it cleaves the peptide bond, releasing the chromophore or fluorophore. This release can be measured using spectrophotometric or fluorometric methods, providing a quantitative measure of Factor Xa activity. The molecular target of this compound is the active site of Factor Xa, where the cleavage of the peptide bond occurs.

Comparison with Similar Compounds

Comparative Analysis of FXa Substrates and Related Compounds

Key Findings :

- S-2765 demonstrates versatility across experimental conditions, including prothrombinase complex studies .

- Fluorogenic substrates (e.g., Rh110-based) offer superior sensitivity for high-throughput inhibitor screening .

Natural FXa Inhibitors from Herbal Sources

Key Findings :

- Peach kernel and Wang Bu Liu Xing contain compounds with sub-200 µM IC50 values, rivaling synthetic inhibitors .

- Herbal extracts often exhibit multi-target effects, complicating mechanistic studies compared to synthetic substrates .

Key Findings :

Structural and Kinetic Considerations

- FVa Cofactor Dependence : FXa activity toward macromolecular substrates (e.g., prothrombin) is restored by FVa binding, which stabilizes the 185–189 loop and S1 pocket . Synthetic substrates (e.g., S-2765) show less dependence on FVa .

- Solvent Isotope Effects (KSIE) : FXa-catalyzed reactions exhibit inverse KSIE (~0.2–0.3) under high FVa and phospholipid conditions, indicating rate-limiting physical steps (e.g., substrate binding) rather than chemical hydrolysis .

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying FXa activity in chromogenic assays?

Chromogenic assays employ synthetic substrates (e.g., S-2765, SXa-11) that release a colored product (e.g., p-nitroaniline, pNA) upon cleavage by FXa. Key steps include:

- Substrate selection : Use FXa-specific substrates (e.g., CH3OCO-D-CHA-Gly-Arg-pNA for high specificity) .

- Kinetic monitoring : Measure absorbance at 405 nm over 30 minutes using a plate reader (e.g., SpectraMax 384 Plus) .

- Standardization : Include controls (e.g., FXa-deficient plasma) and calibrate with a standard curve of known FXa concentrations .

- Buffer optimization : Use Tris-BSA buffers with calcium and phospholipids to mimic physiological conditions .

Example Data :

| Substrate | Km (μM) | Species Specificity |

|---|---|---|

| S-2765 | 36–240 | Human, Rabbit, Rat |

| SXa-11 | N/A | Broad specificity |

| Source: |

Q. How are kinetic parameters (Km, kcat) determined for FXa substrates?

Kinetic parameters are derived using Michaelis-Menten analysis:

- Substrate titration : Test substrate concentrations spanning 0.1–1.0× Km (e.g., 0.1–0.8 mM for F3301) .

- Data fitting : Use non-linear regression (e.g., GraphPad Prism) to fit velocity vs. substrate curves .

- Validation : Perform assays in duplicate to minimize variability .

Key Equation :

Advanced Research Questions

Q. How do cofactors like Factor Va (FVa) modulate FXa substrate specificity and catalytic efficiency?

FVa enhances FXa activity by stabilizing its conformation and reducing Km for natural substrates (e.g., prothrombin):

- Prothrombinase complex : FVa binds FXa’s 162-helix, allosterically linking Na+ binding and S1 site occupancy .

- Kinetic restoration : FVa restores catalytic defects in FXa mutants (e.g., FXa-D185del) for natural substrates but not synthetic peptides .

- Experimental validation : Use surface plasmon resonance (SPR) or fluorescence anisotropy to measure FVa-FXa binding affinity .

Critical Insight :

"FVa renders FXa functionally independent of Na+ ions in the prothrombinase complex, highlighting substrate-dependent allostery."

Q. Why do species-specific variations in this compound affinity occur, and how should researchers address them?

Q. How can fluorogenic substrates improve sensitivity in FXa activity assays compared to chromogenic methods?

Fluorogenic substrates (e.g., Pefafluor™ FXa) offer advantages:

- Lower detection limits : Monitor real-time FXa activity at nM concentrations .

- Kinetic resolution : Track rapid hydrolysis (e.g., 60-second endpoint) with fluorescence plate readers .

- Optimization : Titrate FXa (60–460 nM) and substrate (30–180 μM) to achieve linear signal ranges (R² > 0.99) .

Case Study :

- Substrate : Pefafluor™ FXa at 150 μM with 260 nM FXa yielded optimal heparin dose-response curves .

Q. What strategies resolve contradictions in FXa activity data across experimental models?

Discrepancies often arise from assay conditions or substrate specificity:

- Buffer composition : Ensure physiological Ca²⁺ (2–5 mM) and phospholipid concentrations .

- Inhibitor interference : Pre-treat samples with antithrombin/heparin to isolate FXa-specific activity .

- Substrate cross-reactivity : Validate substrates against related proteases (e.g., thrombin) using inhibitors (e.g., argatroban) .

Example : H-Ala-Val-Arg-AMC is cleaved by thrombin (kcat = 5.10 s⁻¹) but not FXa (kcat ≈ 0), necessitating thrombin inhibitors in FXa assays .

Q. Data Analysis & Troubleshooting

Q. How should researchers interpret FXa inhibition constants (Ki) in the presence of allosteric modulators?

Ki determination requires competitive or uncompetitive inhibition models:

- Uncompetitive inhibition : Use the equation:

v=Km+[S](1+[I]/Ki)Vmax[S]

Fit data to hyperbolic models (e.g., using GRAFIT or GraphPad) .

- Case study : Cobra PLA2 inhibits FXa with a Ki of 50 nM via non-competitive binding .

Properties

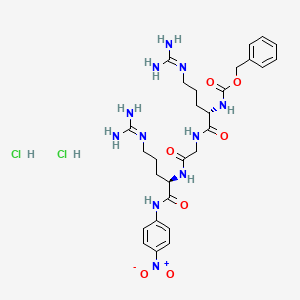

Molecular Formula |

C28H41Cl2N11O7 |

|---|---|

Molecular Weight |

714.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[2-[[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m0../s1 |

InChI Key |

SSYLORYZHRLKBF-VSIGASKDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.